![molecular formula C9H9Cl5Si B14371149 Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane CAS No. 90755-22-9](/img/structure/B14371149.png)
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a benzyl group substituted with two chlorine atoms and two methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane typically involves the reaction of 2,6-dichloro-3,5-dimethylbenzyl chloride with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. The general reaction scheme is as follows:
2,6-dichloro-3,5-dimethylbenzyl chloride+trichlorosilane→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction is typically conducted in a sealed reactor to maintain anhydrous conditions and to control the reaction temperature and pressure.
化学反应分析
Types of Reactions
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms attached to the silicon can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation and Reduction: The benzyl group can undergo oxidation to form benzaldehyde derivatives or reduction to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: Water or aqueous solutions are used, and the reaction is often carried out under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents such as lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation and Reduction: The major products are benzaldehyde derivatives or benzyl alcohol, respectively.
科学研究应用
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty polymers, coatings, and adhesives due to its ability to form strong bonds with various substrates.
作用机制
The mechanism of action of trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane involves the reactivity of the silicon-chlorine bonds and the benzyl group. The silicon-chlorine bonds are highly reactive towards nucleophiles, allowing for the introduction of various functional groups. The benzyl group can participate in electrophilic aromatic substitution reactions, further expanding the compound’s reactivity.
相似化合物的比较
Similar Compounds
Trichloromethylsilane: Similar in structure but lacks the substituted benzyl group.
Dichloromethylsilane: Contains only two chlorine atoms bonded to silicon.
Trimethylsilyl Chloride: Contains three methyl groups bonded to silicon instead of chlorine atoms.
Uniqueness
Trichloro[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane is unique due to the presence of the substituted benzyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.
属性
CAS 编号 |
90755-22-9 |
|---|---|
分子式 |
C9H9Cl5Si |
分子量 |
322.5 g/mol |
IUPAC 名称 |
trichloro-[(2,6-dichloro-3,5-dimethylphenyl)methyl]silane |
InChI |
InChI=1S/C9H9Cl5Si/c1-5-3-6(2)9(11)7(8(5)10)4-15(12,13)14/h3H,4H2,1-2H3 |
InChI 键 |
NGOKPWATTMXLBP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1Cl)C[Si](Cl)(Cl)Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



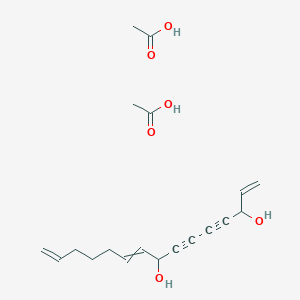
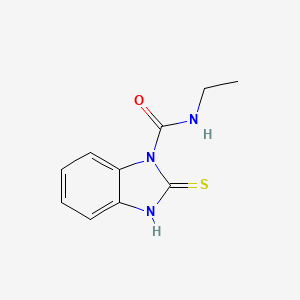
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]azepane](/img/structure/B14371091.png)
![1-(2-Methyl-1H-thieno[3,4-d]imidazol-1-yl)ethan-1-one](/img/structure/B14371094.png)
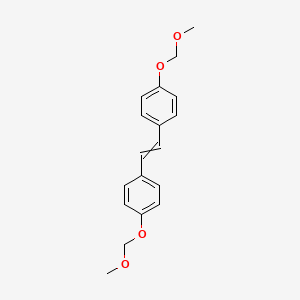
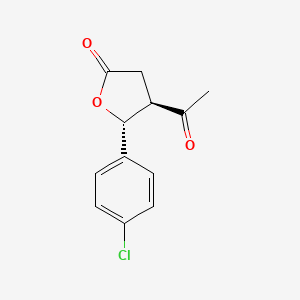
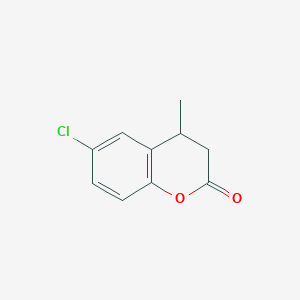
![Pyrido[2,3-g]quinoline-5,10-dione](/img/structure/B14371121.png)
![Methylenebis[(propan-2-yl)phosphane]](/img/structure/B14371126.png)

![2-[2-(Methylsulfanyl)-1,3-dithian-2-yl]oxan-2-ol](/img/structure/B14371153.png)

![2-Imino-2-phenyl-1-[2-(piperidine-1-carbonyl)phenyl]ethan-1-one](/img/structure/B14371165.png)
